molecular formula C12H9F3N2O3 B12214899 6-Oxo-1-[2-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydropyridazine-3-carboxylic acid

6-Oxo-1-[2-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydropyridazine-3-carboxylic acid

Cat. No.: B12214899
M. Wt: 286.21 g/mol
InChI Key: IKQXEWZEWGBYAT-UHFFFAOYSA-N
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Description

6-Oxo-1-[2-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydropyridazine-3-carboxylic acid is a tetrahydropyridazine derivative characterized by a 6-oxo group, a carboxylic acid moiety at position 3, and a 2-(trifluoromethyl)phenyl substituent at position 1. Its synthesis involves condensation and oxidation steps, as demonstrated in analogous compounds (e.g., 6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid derivatives) . The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a promising candidate for drug development.

Properties

Molecular Formula

C12H9F3N2O3

Molecular Weight

286.21 g/mol

IUPAC Name

6-oxo-1-[2-(trifluoromethyl)phenyl]-4,5-dihydropyridazine-3-carboxylic acid

InChI

InChI=1S/C12H9F3N2O3/c13-12(14,15)7-3-1-2-4-9(7)17-10(18)6-5-8(16-17)11(19)20/h1-4H,5-6H2,(H,19,20)

InChI Key

IKQXEWZEWGBYAT-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(N=C1C(=O)O)C2=CC=CC=C2C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Oxo-1-(2-trifluoromethyl-phenyl)-1,4,5,6-tetrahydro-pyridazine-3-carboxylic acid typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyridazine Ring: This can be achieved through the cyclization of appropriate precursors, such as hydrazines and dicarbonyl compounds.

    Introduction of the Trifluoromethyl-phenyl Group: This step often involves the use of trifluoromethylation reagents and phenylation reactions.

    Oxidation and Carboxylation: The final steps may include oxidation to introduce the oxo group and carboxylation to form the carboxylic acid group.

Industrial Production Methods

Industrial production methods for such compounds typically involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

6-Oxo-1-(2-trifluoromethyl-phenyl)-1,4,5,6-tetrahydro-pyridazine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxo group or other parts of the molecule.

    Substitution: The trifluoromethyl-phenyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield additional ketones or carboxylic acids, while substitution could introduce new functional groups onto the phenyl ring.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.

    Medicine: Possible applications in drug development, particularly for compounds targeting specific enzymes or receptors.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-Oxo-1-(2-trifluoromethyl-phenyl)-1,4,5,6-tetrahydro-pyridazine-3-carboxylic acid would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, altering their activity. The trifluoromethyl group can enhance the compound’s binding affinity and stability, while the pyridazine ring can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural analogs of this compound primarily differ in the substituents at position 1 of the tetrahydropyridazine core. Below is a detailed comparison of key derivatives:

Table 1: Structural and Functional Comparison of Tetrahydropyridazine Derivatives

Compound Name Substituent at Position 1 Molecular Formula Molecular Weight Solubility Pharmacological Notes
Target Compound 2-(trifluoromethyl)phenyl C₁₂H₉F₃N₂O₃ 286.21 Not reported High enzyme inhibition potential (e.g., kinase inhibitors)
6-Oxo-1-[3-(trifluoromethyl)phenyl] analog 3-(trifluoromethyl)phenyl C₁₂H₉F₃N₂O₃ 286.21 Discontinued (synthesis challenges) Similar electronic profile; positional isomerism may alter target binding
1-(3-Chlorophenyl)-6-oxo analog 3-chlorophenyl C₁₁H₉ClN₂O₃ 252.66 Not reported Available for research (American Elements)
1-(3-Methylphenyl)-6-oxo analog 3-methylphenyl C₁₂H₁₂N₂O₃ 232.24 Soluble in DMSO, chloroform, methanol Used in pharmacokinetic studies
1-[(4-Fluorophenyl)methyl]-6-oxo analog 4-fluorobenzyl C₁₂H₁₁FN₂O₃ 250.23 Not reported Collision cross-section data available
1-(2,5-Dimethylphenyl)-6-oxo analog 2,5-dimethylphenyl C₁₃H₁₄N₂O₃ 246.26 Not reported Lab-use only; steric hindrance noted

Key Findings:

However, the 3-substituted isomer () was discontinued, suggesting synthetic or stability limitations . Chlorophenyl and methylphenyl analogs exhibit reduced molecular weights and altered solubility profiles, impacting bioavailability. For example, the 3-methylphenyl derivative dissolves in organic solvents, facilitating formulation .

4-Fluorobenzyl derivatives (e.g., CID 16769315) retain the carboxylic acid group but show distinct collision cross-sections, indicating conformational differences .

Pharmacological Potential: Carboxylic acid derivatives with 6-oxo modifications broadly exhibit enzyme inhibitory activity, as seen in kinase and protease targets . The target compound’s 2-(trifluoromethyl)phenyl group may optimize interactions with aromatic residues in enzyme active sites, a hypothesis supported by studies on related spirocyclic compounds (e.g., EP 4374877 A2) .

Biological Activity

6-Oxo-1-[2-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydropyridazine-3-carboxylic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound belongs to the pyridazine family and features a tetrahydropyridazine core with a trifluoromethyl phenyl substituent. Its chemical formula is C12H10F3N2O3C_{12}H_{10}F_3N_2O_3, and it exhibits unique properties due to the presence of the trifluoromethyl group which enhances lipophilicity and biological activity.

Structural Formula

6 Oxo 1 2 trifluoromethyl phenyl 1 4 5 6 tetrahydropyridazine 3 carboxylic acid\text{6 Oxo 1 2 trifluoromethyl phenyl 1 4 5 6 tetrahydropyridazine 3 carboxylic acid}

Antitumor Activity

Research indicates that derivatives of tetrahydropyridazine compounds exhibit significant antitumor properties. For instance, studies have shown that certain pyrazole derivatives can inhibit cancer cell proliferation effectively. The compound's structural modifications can lead to enhanced activity against various cancer cell lines.

Case Study: Anticancer Efficacy

A study involving the testing of similar compounds on breast cancer cell lines (MCF-7 and MDA-MB-231) demonstrated that modifications in the structure significantly impacted cytotoxicity. The combination of these derivatives with established chemotherapeutics like doxorubicin showed a synergistic effect, enhancing overall efficacy against resistant cancer types .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Pyrazole derivatives have shown promising results against various bacterial strains. The mechanism often involves disruption of bacterial cell walls or inhibition of essential enzymes.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntitumorInhibition of MCF-7 and MDA-MB-231 cell lines
AntimicrobialEffective against multiple bacterial strains
Synergistic EffectsEnhanced efficacy when combined with doxorubicin

Structure-Activity Relationship (SAR)

The SAR studies highlight that variations in substituents on the phenyl ring significantly influence biological activity. The trifluoromethyl group is particularly noted for increasing potency due to its electron-withdrawing nature, which can enhance interactions with biological targets.

Key Findings from SAR Studies

  • Trifluoromethyl Substitution : Increases lipophilicity and bioavailability.
  • Hydroxyl Groups : Presence can enhance hydrogen bonding with target proteins.
  • Alkyl Chain Length : Optimal chain lengths are critical for maintaining activity without compromising solubility.

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